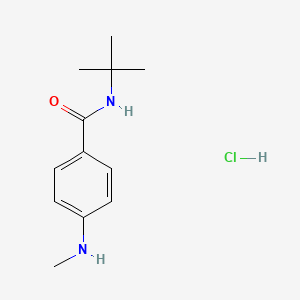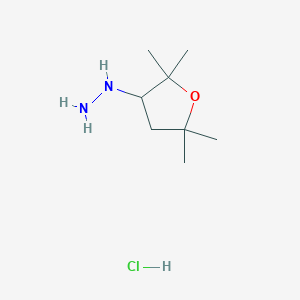
N-tert-Butyl-4-(Methylamino)benzamid-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-(methylamino)benzamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a tert-butyl group, a methylamino group, and a benzamide moiety. It is often used as a building block in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-4-(methylamino)benzamide hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of N-tert-butyl-4-(methylamino)benzamide hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-tert-butyl-4-(methylamino)benzamide hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and performs its functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-(methylamino)benzamide hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of p-nitrobenzoic acid followed by a reaction with p-toluenesulfonyl chloride . The reaction conditions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of N-tert-butyl-4-(methylamino)benzamide hydrochloride often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-4-(methylamino)benzamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-tert-butyl-4-(methylamino)benzamide hydrochloride include:
4-Amino-N-(tert-butyl)benzamide: This compound shares a similar structure but lacks the methylamino group.
4-(tert-butylamino)benzamide: Another structurally related compound used in organic synthesis.
Uniqueness
N-tert-butyl-4-(methylamino)benzamide hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(methylamino)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9;/h5-8,13H,1-4H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQJPSSJAKRRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)



![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2480274.png)
![N-(3-chloro-4-methylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2480275.png)



![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2480286.png)
